molecular formula C11H11BrCl2O B15285879 2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one CAS No. 86115-64-2

2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one

Cat. No.: B15285879
CAS No.: 86115-64-2
M. Wt: 310.01 g/mol
InChI Key: JBSBNKITSSDICA-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one is an organic compound with the molecular formula C11H11BrCl2O. It is a brominated ketone derivative, characterized by the presence of bromine and dichlorophenyl groups attached to a pentanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one typically involves the bromination of 1-(2,4-dichlorophenyl)pentan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one involves its reactivity as a brominated ketone. The bromine atom and the carbonyl group are key functional sites that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles. The carbonyl group can undergo reduction or oxidation, leading to the formation of different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

86115-64-2

Molecular Formula

C11H11BrCl2O

Molecular Weight

310.01 g/mol

IUPAC Name

2-bromo-1-(2,4-dichlorophenyl)pentan-1-one

InChI

InChI=1S/C11H11BrCl2O/c1-2-3-9(12)11(15)8-5-4-7(13)6-10(8)14/h4-6,9H,2-3H2,1H3

InChI Key

JBSBNKITSSDICA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br

Origin of Product

United States

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